Physicochemical Differentiation from the 2-Methyl Analog
A direct head-to-head biological evaluation of 3-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide against its closest analogs is not available in the public domain. However, a class-level inference based on fundamental medicinal chemistry principles highlights key physicochemical differentiators. Compared to the 2-methyl analog (C16H17NOS, MW 271.4 g/mol) , the target compound's 3-chloro substitution introduces a significantly more electronegative and lipophilic moiety, increasing molecular weight by approximately 20.4 g/mol and altering the compound's hydrogen bond acceptor capacity. These changes are predicted to impact target binding and membrane permeability [1]. In the absence of specific assay data, this core structural difference must be considered a crucial variable that precludes simple analog substitution.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW: 291.79 g/mol; clogP (predicted): 3.8 |
| Comparator Or Baseline | 2-Methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS 2415522-67-5): MW: 271.4 g/mol; clogP (predicted): 3.5 |
| Quantified Difference | MW difference: +20.4 g/mol; clogP difference: +0.3 |
| Conditions | In silico prediction using SwissADME [1] |
Why This Matters
The difference in molecular weight and lipophilicity indicates distinct physicochemical profiles, making these compounds non-substitutable in structure-activity relationship (SAR) studies or lead optimization campaigns where precise modulation of drug-like properties is essential.
- [1] SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). http://www.swissadme.ch/ View Source
